molecular formula C13H18FN B1531510 4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline CAS No. 2165684-09-1

4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline

Cat. No.: B1531510
CAS No.: 2165684-09-1
M. Wt: 207.29 g/mol
InChI Key: RHAFSYANWNKXSE-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline is an organic compound characterized by the presence of an ethyl group, a fluorocyclopentyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline typically involves the following steps:

    Formation of the Fluorocyclopentyl Intermediate: The fluorocyclopentyl group can be synthesized through the fluorination of cyclopentane using a fluorinating agent such as Selectfluor.

    Coupling with Aniline: The fluorocyclopentyl intermediate is then coupled with 4-ethyl aniline through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Nucleophiles like OH-, RO-, under basic conditions.

Major Products

    Oxidation: Quinones, oxidized aniline derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorocyclopentyl group may enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline
  • 4-ethyl-N-[(1R,2R)-2-fluorocycloheptyl]aniline

Uniqueness

4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline is unique due to the specific configuration of its fluorocyclopentyl group, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c1-2-10-6-8-11(9-7-10)15-13-5-3-4-12(13)14/h6-9,12-13,15H,2-5H2,1H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAFSYANWNKXSE-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CCCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N[C@@H]2CCC[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline
Reactant of Route 2
Reactant of Route 2
4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline
Reactant of Route 3
Reactant of Route 3
4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline
Reactant of Route 4
Reactant of Route 4
4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline
Reactant of Route 5
Reactant of Route 5
4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline
Reactant of Route 6
Reactant of Route 6
4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.